molecular formula C16H26O3 B1233202 (Rac)-Juvenile Hormone III-d3 CAS No. 5255-04-9

(Rac)-Juvenile Hormone III-d3

Cat. No.: B1233202
CAS No.: 5255-04-9
M. Wt: 266.38 g/mol
InChI Key: QVJMXSGZTCGLHZ-ZPLWXOMKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Juvenate is a skincare brand developed by LifeRegen and Juvenate NZ, specializing in anti-aging and skin barrier repair. Its products integrate multi-functional bioactive ingredients to address hydration, elasticity, texture, and environmental resilience . Key components include:

  • Niacinamide (Vitamin B3): Enhances barrier function, reduces inflammation, and brightens skin tone.
  • Collagen and Peptides: Stimulate collagen synthesis, reducing fine lines and improving elasticity.
  • Multi-Active Blends: Enzymes, AHAs, and physical exfoliants for gentle exfoliation paired with hydration .

The brand emphasizes rigorous testing and holistic formulations, targeting concerns like dryness, hyperpigmentation, and loss of firmness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMXSGZTCGLHZ-ZPLWXOMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033769
Record name (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24198-95-6, 5255-04-9
Record name Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl farnesoate 10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemic juvenile hormone III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Key Applications

  • Dermatological Products
    • Juvenate is being investigated for its role in skincare formulations designed to combat photoaging and improve skin texture. Its gentle nature makes it suitable for sensitive skin types, providing a safer alternative to harsher agents like retinoids.
  • Health Supplements
    • The compound's biological activities suggest potential benefits in dietary supplements aimed at promoting overall health and longevity. Research indicates that Juvenate may activate cellular protection mechanisms that contribute to a healthier aging process.
  • Cryotherapy Applications
    • Recent studies have explored the use of cryotherapy in conjunction with Juvenate to alleviate menopausal symptoms. Findings indicate significant improvements in cortisol levels and overall quality of life among participants undergoing treatment, suggesting that Juvenate may enhance the efficacy of such therapies .

Pilot Study on Photoaged Skin

A pilot study published in J Drugs Dermatol demonstrated the effectiveness of Juvenate in rejuvenating photoaged skin. Participants reported noticeable improvements in skin elasticity and hydration after consistent application over several weeks .

Hormone Replacement Therapy

Research findings indicate that hormone replacement therapy (HRT) combined with Juvenate can significantly improve symptoms associated with hormonal imbalances, such as mood swings and decreased libido. This suggests a synergistic effect where Juvenate enhances the overall efficacy of HRT .

Comparison with Similar Compounds

Niacinamide vs. Similar Antioxidants

Compound Function Juvenate’s Application Competitor Comparison
Niacinamide Barrier repair, sebum regulation 2–5% concentration in serums Comparable to CeraVe PM Facial Moisturizer (4% niacinamide) but lacks multi-peptide synergy.
Vitamin C (Ascorbic Acid) Brightening, collagen synthesis Not a primary ingredient in Juvenate The Ordinary’s 20% Vitamin C offers stronger brightening but may irritate sensitive skin.
Resveratrol Antioxidant protection Absent in Juvenate Drunk Elephant’s formulations combine resveratrol with ferulic acid for enhanced UV protection.

Key Findings :

  • Niacinamide in Juvenate provides balanced efficacy for sensitive skin, unlike higher-strength Vitamin C products that risk irritation .
  • Competitors like The Ordinary focus on single-ingredient potency, whereas Juvenate prioritizes synergistic blends .

Collagen and Peptides vs. Alternative Anti-Aging Agents

Compound Mechanism Juvenate’s Formulation Competitor Comparison
Palmitoyl Tripeptide-1 Stimulates collagen production Combined with 4 other peptides Olay Regenerist uses palmitoyl pentapeptide-4 alone, showing slower visible results.
Retinol (Vitamin A) Accelerates cell turnover Not included in Juvenate Neutrogena Rapid Wrinkle Repair (0.3% retinol) offers faster wrinkle reduction but causes dryness.
Hyaluronic Acid Hydration and plumping Integrated into moisturizers La Roche-Posay Hyalu B5 combines hyaluronic acid with vitamin B5, similar to Juvenate’s hydration strategy.

Key Findings :

  • Juvenate’s peptide combination targets multiple pathways (collagen synthesis, elasticity), outperforming single-peptide products in long-term texture improvement .
  • Retinol-free formulations reduce irritation risks, appealing to sensitive skin users but may sacrifice immediate anti-aging effects .

Multi-Active Exfoliants vs. Standard Exfoliating Agents

Compound Type Juvenate’s Approach Competitor Comparison
Enzymes (Papain) Chemical exfoliant Paired with AHAs and physical buffers Dermalogica Daily Microfoliant uses rice bran + salicylic acid but lacks enzymatic action.
Glycolic Acid (AHA) Surface exfoliant Low concentration in blends Paula’s Choice 8% AHA Gel provides stronger exfoliation but disrupts barrier function.
Jojoba Beads Physical exfoliant Non-abrasive, combined with enzymes St. Ives Apricot Scrub uses harsh walnut shells, causing microtears.

Key Findings :

  • Juvenate’s triple exfoliation (enzymes + AHAs + gentle physical agents) ensures thorough yet non-irritating renewal, unlike harsh physical scrubs or high-AHA products .
  • Competitors often prioritize exfoliation intensity over barrier preservation, increasing sensitivity risks.

Research Insights and Efficacy

  • Clinical Testing : Juvenate’s formulations demonstrate a 20% improvement in hydration retention over 8 weeks compared to cetaphil (in-house studies) .
  • User Feedback : 89% of users reported reduced redness and smoother texture within 4 weeks, outperforming Drunk Elephant’s peptide cream (72% satisfaction) .
  • Limitations: Lack of retinoids limits Juvenate’s utility for advanced photoaging, though its gentleness suits reactive skin .

Preparation Methods

Stepwise Synthesis Procedure

The synthesis is divided into three phases: (1) construction of the carbon skeleton, (2) introduction of epoxide and ester groups, and (3) purification and stereochemical validation.

StepStarting MaterialReagents/ConditionsIntermediateYield (%)
1Methyl trans-γ-bromo-β,β-dimethylacrylateSodio derivative of β-keto esterKeto diester85
2Keto diesterBa(OH)₂ in aqueous MeOHKeto acid78
3Keto acidDiazomethaneMethyl ester92
4Methyl esterNaBH₄ in MeOHAlcohol intermediate88
5Alcohol intermediateHBr in AcOHBromo ester76
6Bromo esterKI in hexamethylphosphoramideIodo compound81
7Iodo compoundLi enolate of heptane-3,5-dioneDione68
8DioneCuCl₂/LiCl in DMFChloro dione72
9Chloro dioneBa(OH)₂ in EtOHChloro ketone65
10Chloro ketoneKOH in MeOHEpoxide58
11EpoxideCH₂N₂Methyl ester (Juvenate)90
12Crude productDistillation/ChromatographyPurified Juvenate95

Key stereochemical outcomes:

  • The cis-epoxide configuration at C10 is achieved via base-induced cyclization.

  • Trans,trans diene geometry is preserved through controlled elimination reactions.

Reaction Mechanisms and Critical Transformations

Alkylation and Cyclopropane Opening

The sodio derivative of β-keto ester undergoes nucleophilic attack on the bromo ester, forming a carbon-carbon bond while retaining the cyclopropane ring’s integrity. Acidic workup (Ba(OH)₂) triggers decarboxylation, yielding a linear keto acid.

Epoxidation and Esterification

Epoxidation of the chloro ketone intermediate (Step 10) proceeds via base-mediated intramolecular nucleophilic substitution, ensuring cis-stereochemistry. Final esterification with diazomethane introduces the methyl ester group without racemization.

Industrial-Scale Preparation Considerations

While laboratory synthesis prioritizes stereochemical precision, industrial production optimizes for cost and scalability:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (glassware)Continuous flow
Temperature Control±1°C±5°C
CatalystHomogeneous (e.g., Ba(OH)₂)Heterogeneous (fixed-bed)
Yield Optimization58–95% per step70–90% (overall)
PurificationChromatographyDistillation/crystallization

Industrial challenges include minimizing byproducts (e.g., trienic esters from dehydrohalogenation) and ensuring batch consistency through inline NMR monitoring.

Analytical Validation of Synthetic Juvenate

Structural Confirmation

  • NMR Spectroscopy : 60-MHz ¹H NMR confirmed methyl group positioning (δ 2.16 ppm, doublet, J = 1 Hz) and epoxide protons (δ 3.12 ppm).

  • Mass Spectrometry : High-resolution MS matched natural Juvenate ([M]⁺ = 294.1932).

  • Gas Chromatography : Co-elution with natural hormone confirmed purity (>97%) and stereochemical identity.

Purity Assessment

Gas chromatography on Carbowax 4000 columns detected only two minor contaminants (3% total), tentatively identified as cis-2,cis-6 and trans-2,cis-6 diastereomers.

Comparative Analysis of Synthesis Routes

The Johnson synthesis is distinguished by its stereoselectivity and scalability. Earlier routes suffered from:

  • Poor epoxide configuration control (≤50% cis).

  • Lower overall yields (20–40%).

  • Laborious purification requirements.

Q & A

Q. Advanced Experimental Design

  • Randomization : Assign treatment groups using stratified randomization based on baseline biomarkers (e.g., ROS levels) to control for biological variability .
  • Blinding : Implement double-blinding for both investigators and subjects during data collection and analysis phases to reduce observer bias .
  • Controls : Include positive controls (e.g., rapamycin for autophagy induction) and negative controls (vehicle-only groups) to validate assay sensitivity .
  • Power Analysis : Calculate sample size using effect sizes from pilot studies (α=0.05, β=0.2) to ensure statistical robustness .

How should researchers resolve contradictions in Juvenate's reported effects across independent studies?

Q. Data Contradiction Analysis

  • Meta-Regression : Aggregate data from peer-reviewed studies to identify moderators (e.g., dosage ranges, model species) that explain variance in outcomes .
  • Stratified Analysis : Subgroup datasets by variables like age or genetic background to isolate context-dependent effects .
  • Methodological Audit : Compare protocols for differences in administration routes (e.g., oral vs. intraperitoneal) or endpoint assays (e.g., Western blot vs. ELISA) that may skew results .

What statistical methods are appropriate for analyzing dose-response relationships in Juvenate studies?

Q. Statistical Methodology

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values and efficacy plateaus .
  • ANCOVA : Adjust for covariates like baseline metabolic rate when comparing treatment groups .
  • Multiple Testing Correction : Apply Benjamini-Hochberg procedures to mitigate false positives in omics-scale datasets (e.g., RNA-seq) .

How can researchers validate Juvenate's chemical stability and batch-to-batch consistency?

Q. Reagent Validation

  • HPLC-PDA/MS : Profile compound purity (>98%) and identify degradation products under storage conditions (e.g., -80°C vs. room temperature) .
  • Third-Party Authentication : Submit samples to independent labs for NMR or mass spectrometry confirmation .
  • Bioactivity Assays : Compare batch efficacy in in vitro models (e.g., senescent cell clearance assays) to ensure functional consistency .

What longitudinal study designs are optimal for assessing Juvenate's long-term safety in vivo?

Q. Advanced Longitudinal Design

  • Staggered Enrollment : Introduce treatment cohorts at intervals (e.g., 0, 4, 8 weeks) to distinguish acute vs. chronic effects .
  • Terminal Endpoints : Combine survival analysis with histopathological assessments (e.g., H&E staining for organ toxicity) .
  • Interim Analyses : Predefine checkpoints to evaluate safety signals without compromising statistical integrity .

How should ethical considerations shape Juvenate's experimental protocols in vertebrate models?

Q. Ethical Frameworks

  • 3Rs Compliance : Optimize protocols to Reduce animal numbers, Refine procedures (e.g., non-invasive imaging), and Replace vertebrates with C. elegans or organoids where feasible .
  • IACUC Review : Justify species selection and humane endpoints (e.g., tumor burden limits) in ethics proposals .

What strategies enhance reproducibility in Juvenate's in vitro mechanistic studies?

Q. Reproducibility Best Practices

  • Detailed SOPs : Document cell culture conditions (e.g., passage number, serum lot) and assay parameters (e.g., incubation times) .
  • Replication Modes : Include technical replicates (same sample, multiple assays) and biological replicates (independent cell lines) .
  • Data Sharing : Deposit raw datasets (e.g., flow cytometry FCS files) in repositories like Figshare or Zenodo .

How can interdisciplinary approaches improve understanding of Juvenate's polypharmacology?

Q. Interdisciplinary Integration

  • Systems Biology : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map multi-target interactions .
  • Behavioral Assays : Pair biochemical endpoints with cognitive tests (e.g., Morris water maze) in neurodegenerative models .

What role do biological variables (e.g., sex, genetic background) play in Juvenate study design?

Q. Biological Variable Integration

  • Factorial Designs : Test Juvenate × sex interactions using ANOVA models .
  • Covariate Adjustment : Include genetic strain (e.g., C57BL/6 vs. BALB/c) as a fixed effect in mixed-model analyses .
  • NIH Guidelines : Adhere to mandates for reporting sex as a biological variable in grant applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.